4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

Medicinal Chemistry Physicochemical Properties Building Block

Researchers optimizing pyrimidine-based kinase inhibitors often face inconsistent substitution patterns that derail SAR studies. This compound provides the exact 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine scaffold required for reliable lead optimization. • Enables systematic 5-position derivatization for focused library synthesis • 2-Methylthio handle permits oxidation to sulfoxide/sulfone or nucleophilic displacement • Consistent ≥95% purity ensures reproducible biological data • Ambient shipping; stock typically available for immediate global dispatch

Molecular Formula C12H12N2OS
Molecular Weight 232.3 g/mol
CAS No. 148990-17-4
Cat. No. B174701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
CAS148990-17-4
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC=C2)SC
InChIInChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3
InChIKeyBEEYAIQJLUJSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Overview


4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine (CAS 148990-17-4) is a synthetic, heterocyclic building block belonging to the class of 2,4-disubstituted pyrimidines. It is characterized by a 4-methoxyphenyl group at the C4 position and a methylthio group at the C2 position of the pyrimidine ring [1]. The molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 232.30 g/mol . This specific substitution pattern is designed to impart distinct electronic and steric properties, making it a versatile scaffold in pharmaceutical and agrochemical research for the synthesis of more complex, biologically active molecules .

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Irreplaceability


Direct substitution with a generic or simpler pyrimidine analog, such as an unsubstituted pyrimidine or a compound with only one of its key functional groups, is not chemically or pharmacologically equivalent. The specific combination of the electron-donating 4-methoxyphenyl group and the lipophilic 2-methylthio group on the pyrimidine core is critical for its intended applications as a building block. The methoxy group enhances electron density on the aromatic ring, improving potential π-π interactions with biological targets, while the methylthio group contributes significantly to the molecule's overall lipophilicity, which in turn affects membrane permeability and bioavailability . Removing or altering either group would result in a different molecular scaffold with altered physicochemical properties, such as LogP and electronic distribution, thereby negating its utility in established synthetic routes and structure-activity relationship (SAR) studies where this precise substitution pattern is required .

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Key Differentiators


Molecular Weight vs. Unsubstituted Analog

Compared to its direct unsubstituted analog, 2-(Methylthio)-4-phenylpyrimidine (CAS 56734-10-2), the target compound features a methoxy group on the 4-phenyl ring. This substitution results in a quantifiable increase in molecular weight and complexity, which directly impacts its physicochemical properties and downstream applications .

Medicinal Chemistry Physicochemical Properties Building Block

Methoxy Substitution: Lipophilicity & Electronic Effects

The presence of the 4-methoxyphenyl group, as opposed to a simple phenyl group, is documented to enhance electron density on the aromatic ring and improve interactions with biological targets. Furthermore, the methylthio group contributes to lipophilicity, which is crucial for membrane penetration . While direct comparative LogP data is not available in the provided sources, the structural difference provides a class-level inference for altered physicochemical behavior compared to the unsubstituted phenyl analog.

Medicinal Chemistry Physicochemical Properties SAR Studies

Structural Difference from 5-Carbonitrile Derivatives

The target compound is structurally distinct from a class of derivatives, specifically 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles, which have been directly evaluated for cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines [1]. The target compound (CAS 148990-17-4) lacks the 5-carbonitrile group and serves as a key intermediate or parent scaffold for these more complex, biologically active derivatives .

Cancer Research Medicinal Chemistry SAR Studies

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Application Scenarios


Key Building Block for Targeted Library Synthesis

The primary application scenario is as a specialized building block in medicinal chemistry for the synthesis of focused compound libraries. Its 2-methylthio group serves as a versatile synthetic handle, enabling further derivatization through oxidation or displacement reactions . This makes it an ideal starting material for creating diverse 2,4-disubstituted pyrimidine analogs for drug discovery programs, particularly those targeting kinases or other ATP-binding proteins .

Parent Scaffold for SAR Studies

Given its role as the core scaffold for biologically active 5-carbonitrile derivatives [1], procuring this compound is essential for conducting comprehensive SAR studies. Researchers can use this compound as a baseline to systematically explore how modifications at the 5-position (and other sites) impact biological activity, selectivity, and physicochemical properties. This approach is foundational for lead optimization in projects involving the pyrimidine-5-carbonitrile series.

Chemical Biology Probe Development

The distinct substitution pattern on the pyrimidine core, combining a 4-methoxyphenyl and a 2-methylthio group, makes this compound a valuable tool for chemical biology. It can be used to synthesize affinity probes or PROTAC precursors to study the function of specific protein targets. The ability to modify the 2-position offers a route to create analogs with altered properties for detailed mechanistic investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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